N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
Description
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropane carboxamide moiety linked to a 1-benzoyl-substituted tetrahydroquinoline scaffold. The cyclopropane ring confers structural rigidity, while the benzoyl group and tetrahydroquinoline system may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(15-8-9-15)21-17-11-10-14-7-4-12-22(18(14)13-17)20(24)16-5-2-1-3-6-16/h1-3,5-6,10-11,13,15H,4,7-9,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZMIHQVGDUUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3CC3)N(C1)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the cyclopropanecarboxamide moiety. The key steps include:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring system.
Introduction of the Benzoyl Group: The tetrahydroquinoline intermediate is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Cyclopropanecarboxamide Formation: The final step involves the reaction of the benzoylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurodegenerative diseases and infectious pathogens.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: The compound serves as a tool to study the structure-activity relationship (SAR) of tetrahydroquinoline derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Receptor Interaction: The compound may interact with receptors in the nervous system, modulating their activity.
Pathway Modulation: It can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropanecarboxamide Derivatives
Compounds bearing the cyclopropanecarboxamide group exhibit diverse biological activities depending on substituents. Key examples include:
Key Differences :
- Diethylamide and methoxyphenoxy substituents in may enhance lipophilicity compared to the aromatic benzoyl group in the target compound.
Tetrahydroquinolinyl-Containing Amides
Tetrahydroquinoline derivatives are frequently explored for medicinal chemistry applications. Examples from the evidence include:
Key Differences :
- The target compound lacks the 2-oxo group present in , which is critical for hydrogen bonding in carbonic anhydrase inhibition.
- Methanesulfonamide substituents in are strong zinc-binding groups in enzyme inhibitors, whereas the cyclopropanecarboxamide in the target compound may exhibit distinct binding modes.
Research Implications and Gaps
- Bioherbicidal Potential: The bioherbicidal activity of cyclopropanecarboxamide derivatives warrants investigation into the target compound’s efficacy in plant growth regulation.
- Enzyme Inhibition : Structural parallels with carbonic anhydrase inhibitors suggest possible inhibitory activity, though the absence of a 2-oxo group may necessitate functional assays.
- Synthetic Optimization : Lessons from (e.g., column chromatography for diastereomer separation) could improve the target compound’s purity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
